molecular formula C15H21BN2O2 B1387138 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester CAS No. 1315335-64-8

2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester

Cat. No. B1387138
CAS RN: 1315335-64-8
M. Wt: 272.15 g/mol
InChI Key: RPTMLKMVLWMTCE-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available . These features make them attractive for chemical transformations, where the valuable boron moiety remains in the product .


Chemical Reactions Analysis

Pinacol boronic esters are involved in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and a halide . The boronic ester moiety of the compound is transformed into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the transmetalation of the boronic ester to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Pharmacokinetics

Boronic esters in general are known to be stable and resistant to air and moisture, which can enhance their bioavailability . The rate of hydrolysis of boronic pinacol esters is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity . This can be particularly useful in the synthesis of complex organic molecules.

Action Environment

The action of 2,3-Dimethyl-2H-indazole-7-boronic acid pinacol ester can be influenced by environmental factors such as pH and the presence of other reactants . For example, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can influence the enantiospecificity of the reaction .

Future Directions

The future directions in the research and application of pinacol boronic esters could involve the development of more efficient and diverse synthetic methods . In particular, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is an area that needs further exploration .

properties

IUPAC Name

2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTMLKMVLWMTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=C(N(N=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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